4-Chloro-2-(4-quinazolinylamino)phenol hydrochloride
Description
4-Chloro-2-(4-quinazolinylamino)phenol hydrochloride is a chemical compound with the empirical formula C14H11Cl2N3O and a molecular weight of 308.16 g/mol This compound is known for its unique structure, which includes a quinazoline moiety linked to a chlorinated phenol group
Properties
IUPAC Name |
4-chloro-2-(quinazolin-4-ylamino)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O.ClH/c15-9-5-6-13(19)12(7-9)18-14-10-3-1-2-4-11(10)16-8-17-14;/h1-8,19H,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPRRFKKYHTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C=CC(=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-(4-quinazolinylamino)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-nitrophenol and 4-chloroquinazoline.
Reduction and Coupling: The nitro group in 4-chloro-2-nitrophenol is reduced to an amino group, followed by coupling with 4-chloroquinazoline under specific reaction conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the product with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Chloro-2-(4-quinazolinylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(4-quinazolinylamino)phenol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-quinazolinylamino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
4-Chloro-2-(4-quinazolinylamino)phenol hydrochloride can be compared with other similar compounds, such as:
- 4-Chloro-2-(4-morpholinylmethyl)phenol hydrochloride
- 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
- 6-(Quinazolin-4-ylamino)hexanoic acid hydrochloride
These compounds share similar structural features but differ in their specific functional groups and biological activities.
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